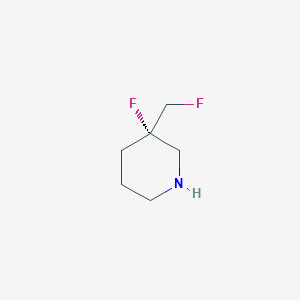![molecular formula C7H6F3NO2S B13325510 2-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B13325510.png)
2-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a thiazole ring, which is further connected to a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid typically involves the coupling of a thiazole derivative with a trifluoromethyl group. One common method includes the use of oxalyl chloride to convert a precursor compound into an intermediate, which is then coupled with a thiazole derivative under palladium-catalyzed conditions . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 2-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This interaction can lead to various biological effects, including enzyme inhibition or activation, receptor modulation, and changes in cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Trifluoromethylbenzenes: Compounds like trifluoromethylbenzene share the trifluoromethyl group but differ in their core structure.
Thiazolecarboxamides: These compounds have a similar thiazole ring but different functional groups attached.
Phenoxyacetic Acid Derivatives: These compounds contain a phenoxyacetic acid moiety instead of a thiazole ring.
Uniqueness: 2-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid is unique due to the combination of the trifluoromethyl group and the thiazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other applications .
Eigenschaften
Molekularformel |
C7H6F3NO2S |
|---|---|
Molekulargewicht |
225.19 g/mol |
IUPAC-Name |
2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid |
InChI |
InChI=1S/C7H6F3NO2S/c1-3(5(12)13)4-2-14-6(11-4)7(8,9)10/h2-3H,1H3,(H,12,13) |
InChI-Schlüssel |
ANXHWMUQCOOANT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CSC(=N1)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


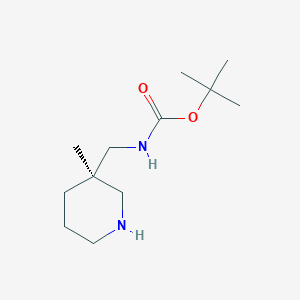
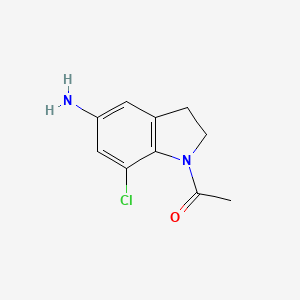
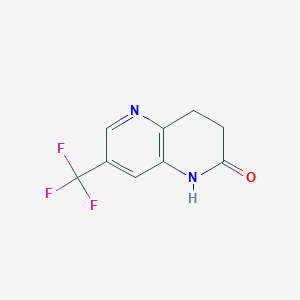
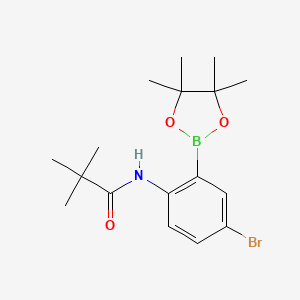
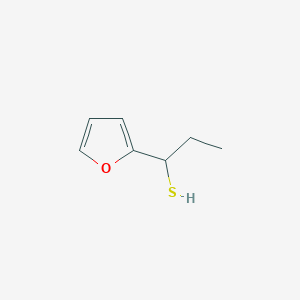
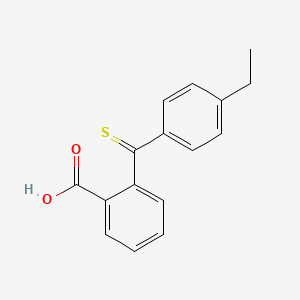
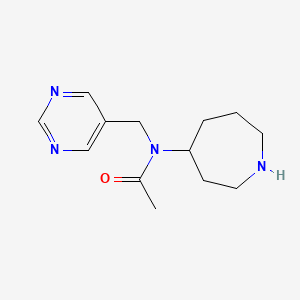
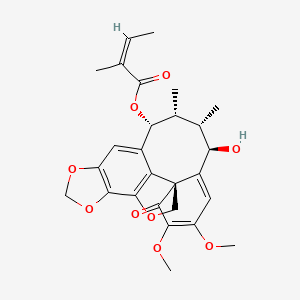
![Rel-(1S,2R,6R)-bicyclo[4.1.0]heptan-2-amine](/img/structure/B13325485.png)
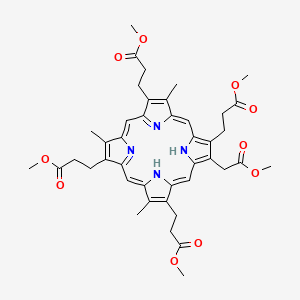
![(S)-2-Methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13325497.png)
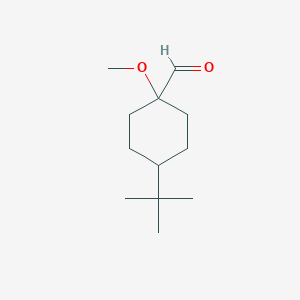
![Methyl 8-fluoro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate](/img/structure/B13325511.png)
